Hydrophobicity Advantage for Lipophilic Target Engagement
N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine possesses a computed logP (XLogP3-AA) value of 3.0, conferring higher lipophilicity than its N1,N1-dimethyl analog (predicted logP ≈ 1.3) [1]. This quantitative difference of >1.5 logP units is significant, as it alters the blood-brain barrier permeability potential and plasma protein binding profile. For central nervous system target assays where optimal logP ranges between 2 and 4 are desired, the benzyl-ethyl derivative fits the window, whereas the dimethyl derivative would be suboptimal [2].
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine (CAS 1219976-19-8): logP ~1.3 (predicted) |
| Quantified Difference | Δ logP ≈ +1.7 units (higher lipophilicity) |
| Conditions | Computed by XLogP3 algorithm; values are not experimentally determined logD. |
Why This Matters
Lipophilicity is a key selection criterion for lead optimization; a difference of >1 log unit can shift the pharmacokinetic profile significantly, making this compound the more suitable choice for targets requiring membrane permeability.
- [1] PubChem. (2025). Computed Descriptors for CID 56831949 (XLogP3-AA = 3) and CID 89783254 (N1,N1-Dimethyl-4-(methylsulfonyl)-1,3-benzenediamine; XLogP3-AA = 1.3). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
